3-tert-butyl-2-(4-chlorobenzoyl)-2H,4H-indeno[1,2-c]pyrazol-4-one
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Overview
Description
3-tert-butyl-2-(4-chlorobenzoyl)-2H,4H-indeno[1,2-c]pyrazol-4-one is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
The synthesis of 3-tert-butyl-2-(4-chlorobenzoyl)-2H,4H-indeno[1,2-c]pyrazol-4-one typically involves multiple steps, starting from readily available starting materialsReaction conditions may vary, but common methods include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include acids, bases, and metal catalysts. .
Scientific Research Applications
3-tert-butyl-2-(4-chlorobenzoyl)-2H,4H-indeno[1,2-c]pyrazol-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 3-tert-butyl-2-(4-chlorobenzoyl)-2H,4H-indeno[1,2-c]pyrazol-4-one involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in the observed effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
When compared to similar compounds, 3-tert-butyl-2-(4-chlorobenzoyl)-2H,4H-indeno[1,2-c]pyrazol-4-one stands out due to its unique combination of functional groups and structural features. Similar compounds include:
- tert-Butyl 4-(3-chlorobenzoyl)-1-piperazinecarboxylate
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate These compounds share some structural similarities but differ in their specific functional groups and overall structure, leading to different properties and applications .
Properties
IUPAC Name |
3-tert-butyl-2-(4-chlorobenzoyl)indeno[1,2-c]pyrazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O2/c1-21(2,3)19-16-17(14-6-4-5-7-15(14)18(16)25)23-24(19)20(26)12-8-10-13(22)11-9-12/h4-11H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLEFKKUUBOMSDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C2C(=NN1C(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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